3-Iodo-1H-indazol-7-amine
Overview
Description
3-Iodo-1H-indazol-7-amine: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties . The presence of an iodine atom at the third position and an amine group at the seventh position of the indazole ring makes this compound unique and potentially useful in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 3-Iodo-1H-indazol-7-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .
Mode of Action
This compound interacts with its target, the tyrosine kinase, by binding effectively with the hinge region of the enzyme . This interaction inhibits the activity of the tyrosine kinase, thereby disrupting the signal transduction cascades it regulates .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects several biochemical pathways. Notably, it impacts the Bcl2 family members and the p53/MDM2 pathway . The Bcl2 family of proteins governs mitochondrial outer membrane permeabilization and can either promote or inhibit apoptosis. The p53/MDM2 pathway is crucial for cell cycle regulation and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . For instance, one study showed that a compound with a similar structure had a promising inhibitory effect against the K562 cell line, a human chronic myeloid leukemia cell line .
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions, potentially leading to various biological effects .
Cellular Effects
While specific cellular effects of 3-Iodo-1H-indazol-7-amine are not yet fully known, indazole derivatives have been reported to exhibit significant antitumor activity against various cancer cell lines . They can affect apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Molecular Mechanism
It is known that indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indazole derivatives have been shown to exhibit significant antitumor activity in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Iodo-1H-indazol-7-amine typically involves the iodination of 1H-indazole-7-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods:
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Iodo-1H-indazol-7-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction Reactions: Reduction of this compound can lead to the formation of deiodinated products or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Oxidized Products: Oxidized indazole derivatives with potential biological activities.
Reduced Products: Deiodinated or other reduced forms of the compound.
Scientific Research Applications
Chemistry:
3-Iodo-1H-indazol-7-amine is used as a building block in the synthesis of more complex indazole derivatives.
Biology:
The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biological studies related to enzyme inhibition and protein interactions .
Medicine:
Due to its anti-tumor properties, this compound is being investigated for its potential use in cancer therapy. It may also have applications in the treatment of inflammatory and bacterial infections .
Industry:
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various pharmaceuticals .
Comparison with Similar Compounds
1H-indazole-3-amine: Another indazole derivative with similar biological activities but lacks the iodine atom at the third position.
1H-indazole-7-amine: Similar to 3-Iodo-1H-indazol-7-amine but without the iodine substitution.
3-Bromo-1H-indazol-7-amine: Similar structure with a bromine atom instead of iodine, which may result in different reactivity and biological properties.
Uniqueness:
The presence of the iodine atom at the third position of the indazole ring in this compound makes it unique compared to other indazole derivatives.
Properties
IUPAC Name |
3-iodo-2H-indazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVMOBFPBGHIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646689 | |
Record name | 3-Iodo-2H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-82-8 | |
Record name | 3-Iodo-1H-indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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